molecular formula C13H15N3O2 B1487753 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid CAS No. 1275311-69-7

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid

Cat. No.: B1487753
CAS No.: 1275311-69-7
M. Wt: 245.28 g/mol
InChI Key: HWJMFNGYTLOLLC-UHFFFAOYSA-N
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Description

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid is a complex organic compound that features both a benzoic acid moiety and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by its attachment to the benzoic acid derivative. The synthesis may involve:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid apart is the combination of the imidazole ring with the benzoic acid moiety, which imparts unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler analogs .

Properties

IUPAC Name

4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJMFNGYTLOLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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